3-戊烯-1-炔

描述

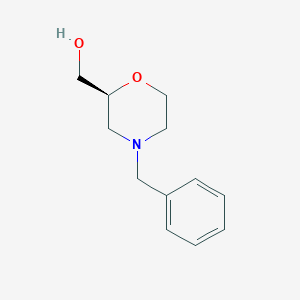

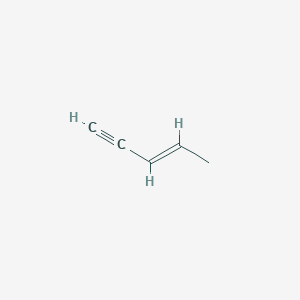

3-Penten-1-yne is a molecule of interest in various chemical syntheses and reactions. It is a hydrocarbon with a structure that includes both an alkyne and an alkene functional group, which makes it a versatile precursor in the formation of more complex organic compounds.

Synthesis Analysis

The synthesis of molecules related to 3-penten-1-yne has been explored in several studies. For instance, 1,3-dien-5-ynes, which are closely related to 3-penten-1-yne, have been used extensively as starting materials for the synthesis of a wide variety of carbo- and heterocycles . Additionally, the synthesis of (Z)-3,4,4-trimethyl-1-(triphenylstannyl)-1-pentene-3-ol and its derivatives demonstrates the manipulation of pentene structures to introduce other functional groups, such as stannyl groups, which can further react to form complex organometallic compounds .

Molecular Structure Analysis

The molecular structure of compounds related to 3-penten-1-yne has been analyzed using techniques such as X-ray diffraction and multinuclear NMR. For example, the solid-state structures of certain tri- and tetraorganotin compounds derived from pentene structures have been determined, revealing details about their geometric configurations and the interactions between atoms .

Chemical Reactions Analysis

The reactivity of 3-penten-1-yne can be inferred from studies on similar molecules. The reaction dynamics of the 1-propynyl radical with ethylene, leading to the formation of 1-penten-3-yne, have been studied experimentally and computationally. This reaction proceeds through a barrierless addition followed by a hydrogen atom shift and release, demonstrating the potential pathways through which 3-penten-1-yne might react .

Physical and Chemical Properties Analysis

The physical and chemical properties of molecules similar to 3-penten-1-yne can be complex due to their structural features. For example, the crystal structure of isotactic poly((R,S)-3-methyl-1-pentene) shows a high degree of disorder due to the random enchainment of enantiomeric monomeric units, which affects the helical conformation of the chains . This suggests that the physical properties of polymers derived from 3-penten-1-yne would be influenced by stereochemistry.

科学研究应用

分子分析和光谱学

微波光谱和偶极矩:对1-戊烯-3-炔的微波光谱进行了分析,揭示了其转动常数和偶极矩,从而提供了关于分子电性质的基础知识 (Gierke, Hsu, & Flygare, 1971)。

内转动阻障和偶极矩:对反式3-戊烯-1-炔的研究揭示了其转动常数和偶极矩分量,提供了关于分子结构和行为的详细信息 (Ford & Szalanski, 1972)。

化学反应和合成

2,3-二氢硫代吡喃-4-酮的合成:将3-氧代-1-戊烯-4-炔转化为2,6-二取代的2,3-二氢硫代吡喃-4-酮衍生物,展示了3-戊烯-1-炔衍生物的合成应用 (Rosiak, Müller, & Christoffers, 2007)。

与1,3-丁二烯反应生成富勒烯:C2H自由基与1,3-丁二烯的反应涉及3-戊烯-1-炔,突显了其在形成复杂碳氢化合物结构中的作用 (Lockyear et al., 2015)。

分解和稳定性研究

- 1-戊烯基自由基的分解:研究了1-戊烯-3-基和相关自由基的分解,提供了这些自由基在燃烧系统中的稳定性和反应性的见解 (Tsang, 2006)。

光谱学和光化学分析

- 光解离光谱学:对2-甲基-1-戊烯-3-炔自由基阳离子的光吸收光谱进行了研究,有助于理解类似化合物的光化学性质 (Faulk & Dunbar, 1990)。

安全和危害

属性

IUPAC Name |

(E)-pent-3-en-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6/c1-3-5-4-2/h1,4-5H,2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJOPMVSQIBJCW-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90878775 | |

| Record name | 3-PENTEN-1-YNE, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

66.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Penten-1-yne | |

CAS RN |

2004-69-5, 2206-23-7 | |

| Record name | trans-3-Penten-1-yne | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2004-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Penten-1-yne, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002004695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Penten-1-yne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002206237 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-PENTEN-1-YNE, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90878775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | pent-3-en-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary formation pathways of 3-Penten-1-yne observed in recent studies?

A1: Several studies highlight the formation of 3-Penten-1-yne through various reaction pathways. A significant route involves the reaction of the ethynyl radical (C₂H) with propene (C₃H₆). This reaction, studied under low-temperature conditions (79 K) [], primarily yields vinylacetylene through CH₃-loss and a smaller fraction of C₅H₆ isomers, including 3-Penten-1-yne, through H-loss. Another study [] investigated the reaction under single-collision conditions, finding that the ethynyl radical adds to propylene, forming C₅H₆D intermediates (when deuterated ethynyl radical is used). These intermediates then decompose by losing a hydrogen atom, primarily yielding cis/trans-3-Penten-1-yne and a smaller amount of 3-methyl-3-buten-1-yne. Furthermore, 3-Penten-1-yne is a product of the gas-phase pyrolysis of cyclopropylacetylene at lower temperatures (around 600°C) [].

Q2: Can you elaborate on the isomeric forms of 3-Penten-1-yne and their identification in research?

A2: 3-Penten-1-yne exists in both cis and trans isomeric forms. Research utilizing tunable synchrotron radiation vacuum ultraviolet photoionization time-of-flight mass spectrometry (SR-VUV-PI-TOFMS) coupled with photoionization efficiency (PIE) curve simulation successfully characterized and quantified various isomers and isobaric compounds in cigarette smoke, including 3-Penten-1-yne []. This technique distinguished 3-Penten-1-yne from other C₅H₆ isomers like 1-penten-3-yne and 1-penten-4-yne.

Q3: How does 3-Penten-1-yne contribute to the formation of polycyclic aromatic hydrocarbons (PAHs)?

A3: While 3-Penten-1-yne itself is not a PAH, it plays a role in PAH formation pathways. A study investigated the reaction of a phenyl radical (C₆H₅) with cis-3-penten-1-yne (C₅H₆) and its related radicals []. The findings suggest that the phenyl radical readily reacts with 3-Penten-1-yne and its radicals, initiating a series of ring enlargement and formation processes, ultimately leading to PAH formation. This reaction pathway highlights the potential of unsaturated hydrocarbons like 3-Penten-1-yne to contribute to PAH growth mechanisms.

Q4: Are there any studies focusing on the specific reactivity or applications of 3-Penten-1-yne in chemical synthesis?

A4: Research highlights the utility of 3-Penten-1-yne derivatives, specifically 4-OR-3-penten-1-ynes, in the synthesis of vitamin A [, ]. The compound with R = -CH(OC₂H₅)-CH3 serves as a key C5-fragment in a convergent synthetic route to the β-C18-ketone intermediate of vitamin A. This approach underscores the potential of appropriately substituted 3-Penten-1-yne derivatives as valuable building blocks in complex organic synthesis.

Q5: Have there been any investigations into the spectroscopic properties of 3-Penten-1-yne?

A5: Yes, the microwave spectrum of trans-3-Penten-1-yne has been studied to determine its barrier to internal rotation and dipole moment []. While specific details of the study are limited in the abstract, this research highlights the use of spectroscopic techniques to elucidate the structural and electronic properties of 3-Penten-1-yne.

Q6: Are there any reported studies on the environmental impact or degradation pathways of 3-Penten-1-yne?

A7: The provided research abstracts do not offer information on the environmental impact or degradation of 3-Penten-1-yne. Given its identification in combustion processes like cigarette smoke [], investigating its fate in the environment and potential for degradation or accumulation could be relevant areas for future research.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。